Hsd17B13-IN-30

HSD17B13 inhibition Enzymatic assay Estradiol substrate

Preclinical HSD17B13 research requires well-characterized inhibitors to avoid irreproducible results. Hsd17B13-IN-30 (compound 64), a potent sulfonamide-based HSD17B13 inhibitor (IC50 < 0.1 μM), serves as a validated benchmark for target engagement studies, SAR campaigns, and comparative pharmacological vs. genetic loss-of-function analyses. • Enables dissection of HSD17B13 role in lipid droplet formation & triglyceride accumulation • Non-interchangeable with other class members (e.g., BI-3231) due to distinct selectivity profile • Established reference compound from the Pfizer-derived series for reproducible assay standardization

Molecular Formula C24H16Cl2F3N3O4
Molecular Weight 538.3 g/mol
Cat. No. B12387099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsd17B13-IN-30
Molecular FormulaC24H16Cl2F3N3O4
Molecular Weight538.3 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=CC=C2)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N1CC4=CC=CC=C4OC(F)(F)F
InChIInChI=1S/C24H16Cl2F3N3O4/c1-12-30-17-6-4-7-18(31-22(34)14-9-15(25)21(33)16(26)10-14)20(17)23(35)32(12)11-13-5-2-3-8-19(13)36-24(27,28)29/h2-10,33H,11H2,1H3,(H,31,34)
InChIKeyFAIIRSNMLACYKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hsd17B13-IN-30: HSD17B13 Inhibitor for NAFLD/MASH


Hsd17B13-IN-30, designated as compound 64 in the literature, is a synthetic small molecule that functions as a potent inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) . It is a member of a class of sulfonamide-based HSD17B13 inhibitors developed to investigate and potentially treat metabolic liver diseases [1]. The compound is primarily utilized in preclinical research settings to probe the role of HSD17B13 in the pathogenesis of nonalcoholic fatty liver disease (NAFLD) and its progressive form, metabolic dysfunction-associated steatohepatitis (MASH) .

Workflow HSD17B13 pathway inhibition study fit
Research Model NAFLD/MASH preclinical model context
Selection Logic Characterized sulfonamide-based probe

Hsd17B13-IN-30 – Irreplaceable in Critical Assays


Within the HSD17B13 inhibitor class, significant divergence in molecular structure, potency, and preclinical profile renders compounds non-interchangeable. While early clinical candidates like INI-822 exist and high-potency tool compounds such as BI-3231 (IC50 = 1 nM) and compound 32 (IC50 = 2.5 nM) have been reported, their specific chemotypes and proprietary origins lead to distinct selectivity windows and off-target effects [1]. For instance, BI-3231 is noted for its 10,000-fold selectivity over the closely related HSD17B11 enzyme, a profile that may not be replicated by other in-class molecules [1]. Therefore, Hsd17B13-IN-30 possesses a unique combination of properties that are not represented by the class average, making it a specific and non-substitutable reagent for targeted investigations. Substitution with a non-validated analog can introduce uncontrolled variables, potentially invalidating comparative studies and leading to non-reproducible results.

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Chemotype-specific selectivity profiles may not transfer across HSD17B13 inhibitor classes; BI-3231-like selectivity windows are not class-wide.
!
Non-validated analogs may introduce off-target effects that invalidate comparative pathway-response studies.
!
Potency context (IC50 range) differs significantly among tool compounds; assay-response context may shift with substitution.

Hsd17B13-IN-30 vs. HSD17B13 Inhibitor Benchmarks


Inhibitory Potency on HSD17B13

Hsd17B13-IN-30 demonstrates potent inhibition of the HSD17B13 enzyme when assayed with estradiol as a substrate. The reported half-maximal inhibitory concentration (IC50) is less than 0.1 μM (< 100 nM) . While this potency is substantial, it is critical to contextualize it against more advanced tool compounds. For example, the HSD17B13 inhibitor BI-3231 has a reported IC50 of 1 nM [1], and compound 32 has an IC50 of 2.5 nM [2]. This difference in potency indicates that Hsd17B13-IN-30 and BI-3231 operate in distinct efficacy regimes and are not functionally equivalent in assays sensitive to target engagement thresholds.

Inhibitory Potency
Cross-study comparable
IC50 <0.1 μM (target) vs 1 nM (BI-3231), 2.5 nM (cmpd 32)
Supports assay-concentration context review; less potent tool may avoid complete target saturation.
Enzymatic assay with estradiol substrate; potency ranks differ ~40-100×.
HSD17B13 inhibition Enzymatic assay Estradiol substrate

Chemical Identity & Purity

Hsd17B13-IN-30 is a fully characterized chemical entity, defined by its CAS registry number (2770246-58-5), molecular formula (C24H16Cl2F3N3O4), and molecular weight (538.3 g/mol) . This precise identification contrasts with the use of undefined or proprietary compound libraries where exact composition and purity may not be disclosed, a factor that directly impacts experimental reproducibility and procurement integrity. The compound's identity as 'compound 64' within the Pfizer patent WO 2024/075051 A1 further anchors it within a specific, documented chemical series [1].

Chemical Identity
Supporting evidence
CAS 2770246-58-5, MW 538.3, C24H16Cl2F3N3O4
Enables reproducible procurement and chain-of-evidence integrity.
Vendor specification and patent WO 2024/075051 A1.
Chemical characterization Reproducibility Molecular weight

NAFLD/MASH Disease Association

The selection of Hsd17B13-IN-30 for research is substantiated by its direct association with the target disease pathways of NAFLD and MASH. Vendor documentation and patent filings consistently cite the compound's role in investigating these specific liver diseases [1]. This disease-relevant focus is a key differentiator from other HSD17B13 inhibitors, such as those targeting broader metabolic conditions or having unknown therapeutic applications. For instance, while the clinical candidate INI-822 is also directed toward fibrotic liver diseases, its development stage and proprietary nature limit its use as a freely available research tool [2]. Hsd17B13-IN-30 therefore represents a well-documented and accessible entry point for preclinical studies specifically centered on HSD17B13's role in NAFLD/MASH pathogenesis.

Disease Association
Context-dependent
Implicated in NAFLD/MASH research context
Provides disease-specific research fit rationale; verify model relevance.
Vendor and patent literature basis; class-level inference.
NAFLD MASH Liver disease Therapeutic research

Hsd17B13-IN-30 Research Applications


In Vitro Lipid Metabolism in NAFLD Models

This scenario directly leverages the evidence of Hsd17B13-IN-30's potent inhibition of HSD17B13 . Researchers can use this compound in hepatocyte cell lines (e.g., HepG2, primary human hepatocytes) or ex vivo liver slice cultures to pharmacologically inhibit HSD17B13. This allows for the dissection of HSD17B13's specific role in lipid droplet formation, triglyceride accumulation, and the expression of pro-inflammatory cytokines, thereby establishing a clear mechanistic link between target engagement and NAFLD-associated phenotypes.

Comparative Studies vs. Genetic Knockdown

As a well-defined chemical probe, Hsd17B13-IN-30 is an ideal tool for comparative studies alongside genetic models of HSD17B13 loss-of-function . Its use can help deconvolute the acute pharmacological effects of enzyme inhibition from the chronic, potentially compensatory, effects of genetic deletion or protective human variants like rs72613567:TA. This is a critical step in validating HSD17B13 as a drug target and understanding the translatability of genetic findings to a pharmacological intervention.

Benchmarking Assay for HSD17B13 Inhibitors

Given its established, albeit moderate, potency (IC50 < 0.1 μM) , Hsd17B13-IN-30 serves as an excellent benchmark compound in enzymatic and cellular assays designed to characterize new, proprietary HSD17B13 inhibitors. By using it as a reference standard, drug discovery programs can quantitatively compare the potency and efficacy of their novel chemical entities against a known, publicly disclosed compound from the Pfizer series [1], providing a reproducible baseline for SAR (Structure-Activity Relationship) studies.

Application
Selection Property
Validation Focus
NAFLD hepatocyte lipid metabolism studies
Target engagement in hepatic cell models
Lipid accumulation and inflammatory marker endpoints
Comparative pharmacological vs genetic HSD17B13 modulation
Acute enzyme inhibition versus chronic knockout models
Pathway-response and compensatory mechanism endpoints
Benchmarking novel HSD17B13 inhibitors
Well-characterized reference inhibitor from disclosed series
Potency and efficacy baseline in enzymatic/cellular assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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